molecular formula C10H14N2O4S2 B5110464 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide CAS No. 5872-93-5

4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide

Cat. No. B5110464
CAS RN: 5872-93-5
M. Wt: 290.4 g/mol
InChI Key: CZBMVJWMBQEAFA-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide, also known as Methylthionine Chloride, is a chemical compound that has been used in scientific research for various purposes. It is a dye that is commonly used in histology and neuroscience to stain cells and tissues for microscopic analysis. Methylthionine Chloride is also being studied for its potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride is not fully understood. It is thought to bind to nucleic acids and proteins, which allows it to selectively stain certain types of cells and tissues. 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has also been shown to inhibit the aggregation of tau protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has been shown to have various biochemical and physiological effects. It has been shown to selectively stain certain types of cells and tissues, which allows for better visualization and analysis. 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has also been shown to inhibit the aggregation of tau protein, which may have therapeutic benefits in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has several advantages for lab experiments. It is a selective stain that allows for better visualization and analysis of cells and tissues. It is also relatively inexpensive and easy to use. However, 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has some limitations. It may not be suitable for all types of cells and tissues, and it may have some toxicity at high concentrations.

Future Directions

There are several future directions for the use of 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride in scientific research. One area of interest is its potential therapeutic benefits in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to better understand the mechanism of action of 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride and its potential therapeutic benefits. Another area of interest is the development of new staining techniques that use 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride or similar compounds to selectively label different types of cells and tissues.

Synthesis Methods

4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride can be synthesized using various methods, including the reduction of 4-methyl-N-(2-nitroethyl)-3-nitrobenzenesulfonamide with sodium dithionite in the presence of methyl mercaptan. Another method involves the reaction of 4-methyl-N-(2-nitroethyl)-3-nitrobenzenesulfonamide with thioacetic acid in the presence of zinc powder.

Scientific Research Applications

4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has been widely used in scientific research for various purposes. It is commonly used as a stain for histological analysis of cells and tissues. 4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamidene Chloride has also been used in neuroscience research to study the structure and function of neurons and synapses. It has been shown to selectively stain certain types of neurons and to enhance the visibility of synaptic structures.

properties

IUPAC Name

4-methyl-N-(2-methylsulfanylethyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-8-3-4-9(7-10(8)12(13)14)18(15,16)11-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBMVJWMBQEAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCSC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386848
Record name 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide

CAS RN

5872-93-5
Record name 4-Methyl-N-[2-(methylsulfanyl)ethyl]-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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